molecular formula C13H16N2 B2615775 2-Cyclopentyl-5-methyl-1H-benzimidazole CAS No. 221548-36-3

2-Cyclopentyl-5-methyl-1H-benzimidazole

Cat. No.: B2615775
CAS No.: 221548-36-3
M. Wt: 200.285
InChI Key: GEEKXNUYOPZRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-5-methyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a cyclopentyl group at the 2-position and a methyl group at the 5-position. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been shown to have effects on cellular function over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Cyclopentyl-5-methyl-1H-benzimidazole are not well-characterized. Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic conditions, followed by methylation at the 5-position. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or nickel can further improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopentyl-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Methylbenzimidazole

Comparison: 2-Cyclopentyl-5-methyl-1H-benzimidazole is unique due to its cyclopentyl substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-cyclopentyl-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEKXNUYOPZRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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